N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4/c1-12-11-17(22-16-5-3-4-6-16)24-19(21-12)18(13(2)23-24)14-7-9-15(20)10-8-14/h7-11,16,22H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDNKTRXQUYXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring system.
Introduction of the cyclopentyl group: This can be achieved through nucleophilic substitution reactions where a cyclopentyl halide reacts with the pyrazolopyrimidine intermediate.
Attachment of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the pyrazolopyrimidine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halides, boronic acids, and other nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazolopyrimidine core.
Scientific Research Applications
N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Anti-Mycobacterial Pyrazolopyrimidines
Several pyrazolopyrimidine derivatives with substitutions at the 3-, 5-, and 7-positions have been synthesized and evaluated for anti-Mycobacterium tuberculosis activity (Table 1). Key findings include:
Table 1. Anti-mycobacterial activity of selected pyrazolopyrimidines
Structural Trends :
- 5-Substituent Impact : The 5-position tolerates diverse aryl groups (e.g., 4-fluorophenyl, p-tolyl, phenyl). Electron-donating groups like p-tolyl (compound 33) enhance activity compared to electron-withdrawing 4-fluorophenyl (compound 32), suggesting hydrophobic interactions dominate .
- 7-Amine Modifications : Pyridin-2-ylmethyl derivatives (compounds 32–35) show moderate activity, while introducing methoxy or methyl groups on the pyridine ring (compounds 47–48) improves potency, likely due to enhanced solubility or target affinity .
- Comparison with Target Compound: The cyclopentylamine group in the target compound replaces the pyridin-2-ylmethyl moiety. Cyclopentyl’s bulkier, non-aromatic nature may reduce steric hindrance or improve metabolic stability compared to heteroaromatic amines .
CRF1 Receptor Antagonists
Pyrazolopyrimidines with modifications at the 2- and 5-positions have been developed as corticotropin-releasing factor type 1 (CRF1) receptor antagonists:
Key Examples :
- MPZP : N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MIC for CRF1 inhibition: <10 nM) .
- DMP904 : N-(1-ethylpropyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine .
- Structural Insights: The 3-(4-methoxy-2-methylphenyl) group in MPZP is critical for CRF1 binding, while the N,N-bis(2-methoxyethyl) amine enhances CNS penetration. Comparison with Target Compound: The target compound’s 3-(4-fluorophenyl) group replaces MPZP’s methoxy-substituted phenyl.
Substituent Variations in Related Compounds
Other analogs highlight the impact of substituent diversity:
N-sec-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine :
- 3-(4-Fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine: A shorter alkyl chain (propyl vs.
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine :
- The tert-butyl group at the 5-position enhances hydrophobicity, which may improve membrane permeability .
Biological Activity
N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered interest due to their potential therapeutic applications, particularly in the treatment of various diseases, including viral infections and cancer. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 314.36 g/mol. The structure features a pyrazolo-pyrimidine core with a cyclopentyl group and a fluorophenyl substituent, which may influence its pharmacological properties.
Research indicates that compounds in this class can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, they may act as inhibitors or modulators of key enzymes implicated in disease processes.
Biological Activity Overview
This compound has shown promising biological activities:
- Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties against certain viral strains. It is suggested that it may inhibit viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism may involve the activation of caspases or modulation of signaling pathways related to cell survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiviral Efficacy : A study reported that this compound significantly reduced viral loads in infected cell cultures when administered at varying concentrations. The effective concentration (EC50) was determined to be approximately 10 µM .
- Cytotoxicity in Cancer Cells : Another research effort evaluated the cytotoxic effects on different cancer cell lines (e.g., breast and lung cancer). The compound exhibited a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 25 µM across various cell types .
- Mechanistic Studies : Further investigations into its mechanism revealed that this compound modulates the expression of genes involved in apoptosis and proliferation, indicating its potential as a therapeutic agent .
Data Table: Biological Activity Summary
| Biological Activity | Observations | EC50/IC50 Values |
|---|---|---|
| Antiviral | Significant reduction in viral load | 10 µM |
| Cytotoxicity (Cancer) | Dose-dependent decrease in cell viability | 15 - 25 µM |
| Mechanistic Insights | Modulation of apoptosis-related genes | Not specified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves a multi-step approach:
- Step 1 : Condensation of substituted hydrazines with β-diketones or β-ketoesters to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Functionalization at position 7 via nucleophilic substitution or Buchwald-Hartwig amination using cyclopentylamine .
- Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature (60–100°C for cyclization), and catalysts (e.g., Pd(OAc)₂ for cross-coupling) .
- Yield Enhancement : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12–24 hours) and improves purity (>90% by HPLC) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 2.2–2.5 ppm for methyl groups, δ 7.1–7.4 ppm for fluorophenyl protons) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazolo-pyrimidine core geometry) .
- LC-MS : Monitor reaction intermediates and final purity (e.g., m/z 306.4 [M+H]⁺) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against Mycobacterium tuberculosis H37Rv) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or bacterial enzymes (e.g., enoyl-ACP reductase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- SAR Design :
- Substituent Variation : Replace the 4-fluorophenyl group with chloro-, methoxy-, or trifluoromethyl analogs to assess electronic effects .
- Core Modifications : Introduce heteroatoms (e.g., sulfur at position 2) or expand the pyrimidine ring .
- Data Interpretation : Correlate logP (lipophilicity) with cellular uptake using HPLC-derived partition coefficients .
Q. What strategies resolve contradictions in reported inhibitory effects across different biological models?
- Case Example : Discrepancies in Mycobacterium tuberculosis growth inhibition (e.g., MIC ranging from 0.5–5 µM) may arise from:
- Strain Variability : Test clinical vs. lab-adapted strains .
- Assay Conditions : Adjust pH (6.8 vs. 7.4) or serum protein content .
Q. How can computational modeling predict binding modes and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to simulate interactions with CRF1 receptors or bacterial targets (PDB: 4K5Y) .
- ADMET Prediction : SwissADME for bioavailability radar (e.g., TPSA < 90 Ų for blood-brain barrier penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
